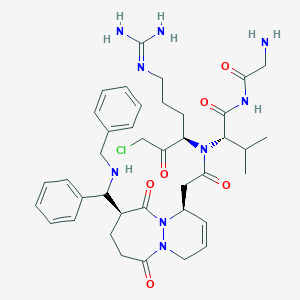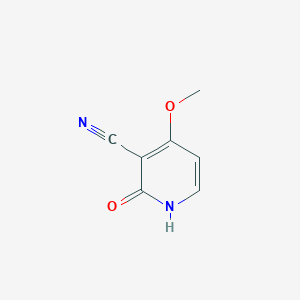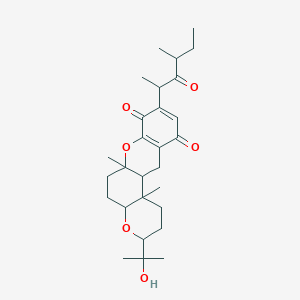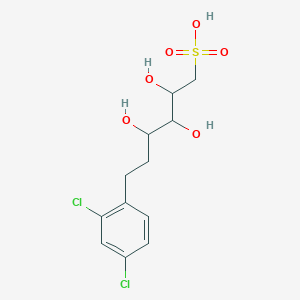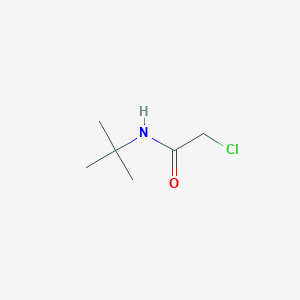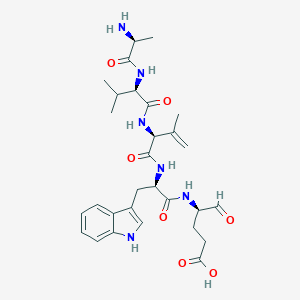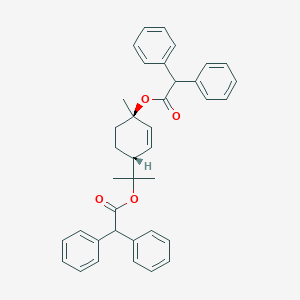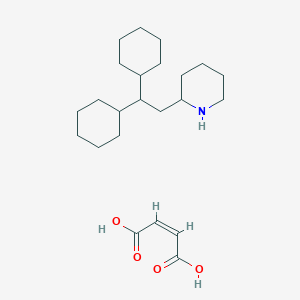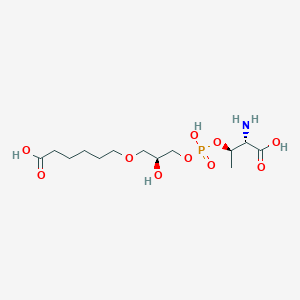
1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine, also known as LPA-PT, is a phospholipid molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is synthesized through a complex chemical process and has been found to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine is not fully understood. However, it is thought to work by binding to LPA receptors and activating downstream signaling pathways. This leads to a range of biochemical and physiological effects, including inhibition of cell migration and invasion, and anti-inflammatory effects.
生化学的および生理学的効果
1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine has been found to have several biochemical and physiological effects. One of the most significant effects is its ability to inhibit cell migration and invasion. This effect has been observed in various cancer cell lines and could potentially lead to the development of new cancer treatments. Additionally, 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine has been found to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine in lab experiments is its ability to inhibit cell migration and invasion. This effect has been observed in various cancer cell lines and could potentially lead to the development of new cancer treatments. Additionally, 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine has been found to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases. However, there are also some limitations to using 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine in lab experiments. One of the main limitations is the complexity of the synthesis method, which can make it difficult and expensive to produce large quantities of the molecule.
将来の方向性
There are several future directions for research on 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine. One potential direction is the development of new cancer treatments based on the molecule's ability to inhibit cell migration and invasion. Additionally, further research is needed to fully understand the molecule's mechanism of action and its potential applications in the treatment of inflammatory diseases. Finally, there is a need for further optimization of the synthesis method to improve the yield and purity of the final product.
合成法
The synthesis of 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine is a complex process that involves several steps. The first step involves the synthesis of 1-O-hexadecyl-sn-glycerol-3-phosphate, which is then reacted with an activated carboxylic acid to form 1-O-hexadecyl-sn-glycero-3-phospho-(5'-carboxypentyl)threonine. This molecule is then deprotected to yield 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
科学的研究の応用
1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine has been found to have several potential scientific research applications. One of the most promising applications is in the field of cancer research. This molecule has been shown to inhibit the migration and invasion of cancer cells, which could potentially lead to the development of new cancer treatments. Additionally, 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine has been found to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases.
特性
CAS番号 |
158059-97-3 |
|---|---|
製品名 |
1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine |
分子式 |
C13H26NO10P |
分子量 |
387.32 g/mol |
IUPAC名 |
6-[(2S)-3-[[(1S,2R)-1-amino-1-carboxypropan-2-yl]oxy-hydroxyphosphoryl]oxy-2-hydroxypropoxy]hexanoic acid |
InChI |
InChI=1S/C13H26NO10P/c1-9(12(14)13(18)19)24-25(20,21)23-8-10(15)7-22-6-4-2-3-5-11(16)17/h9-10,12,15H,2-8,14H2,1H3,(H,16,17)(H,18,19)(H,20,21)/t9-,10+,12+/m1/s1 |
InChIキー |
CYVCRELICGRMTP-SCVCMEIPSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)O)N)OP(=O)(O)OC[C@H](COCCCCCC(=O)O)O |
SMILES |
CC(C(C(=O)O)N)OP(=O)(O)OCC(COCCCCCC(=O)O)O |
正規SMILES |
CC(C(C(=O)O)N)OP(=O)(O)OCC(COCCCCCC(=O)O)O |
その他のCAS番号 |
158059-97-3 |
同義語 |
1-O-(5'-carboxypentyl)glycero-3-phosphothreonine H-GPT-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131552.png)
![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131555.png)
![[(3aR,4S,5R,6aS)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B131557.png)
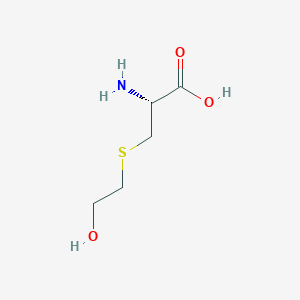
![4-[3-(4-Fluorophenyl)propanoyl]benzonitrile](/img/structure/B131559.png)
